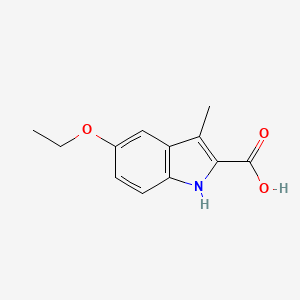

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Beschreibung

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative featuring an ethoxy group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. Its molecular formula is inferred as C₁₂H₁₃NO₃, based on structural analogs like 5-methoxy-3-methyl-1H-indole-2-carboxylic acid (C₁₁H₁₁NO₃) .

Eigenschaften

IUPAC Name |

5-ethoxy-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVRVUINZPXFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57291-56-2 | |

| Record name | 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the reaction of 5-ethoxy-2-methylindole with carbon dioxide in the presence of a base to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be applied to introduce various substituents on the indole ring .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed:

Oxidation: Formation of quinonoid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of various functional groups on the indole ring.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid and related indole derivatives:

Biologische Aktivität

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article details the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 203.24 g/mol. The presence of the ethoxy group at the 5-position enhances lipophilicity, which may improve membrane permeability and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole ring can modulate enzyme activity and receptor interactions. For instance, it may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects. Additionally, the compound's structure allows it to potentially bind to viral proteins, suggesting antiviral properties against pathogens like HIV.

Antimicrobial Activity

Research indicates that indole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. A comparative analysis of antimicrobial efficacy is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential. In recent studies, this compound demonstrated cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins.

Case Study:

A study evaluated the effect of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Related Compounds

To understand its unique properties, it is essential to compare this compound with other indole derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Hydroxy-3-methyl-1H-indole-2-carboxylic acid | Anticancer | 20 |

| 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | Antimicrobial | 50 |

| 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | Anti-inflammatory | 10 |

Q & A

Q. What are the standard synthetic routes for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, and how are key intermediates characterized?

The synthesis typically involves functionalization of indole precursors. For example, ethyl indole-2-carboxylate derivatives (e.g., ethyl indole-5-carboxylate) can serve as intermediates, where ethoxy and methyl groups are introduced via alkylation or nucleophilic substitution. Hydrolysis of esters (e.g., using alcoholic potassium hydroxide) is a common step to generate carboxylic acids . Characterization relies on melting point determination (mp 208–259°C for analogous indole-carboxylic acids) and HPLC purity (>95%) . NMR and IR spectroscopy are critical for confirming substituent positions and ester-to-acid conversion .

Q. How can researchers verify the regioselectivity of substituents in this compound?

Regioselectivity is confirmed through NOESY NMR to assess spatial proximity of substituents and X-ray crystallography for unambiguous structural assignment. Comparative analysis with known derivatives (e.g., 5-methoxy or 6-bromo analogs) helps identify spectral shifts indicative of substitution patterns . For example, the ethoxy group’s electron-donating effect alters the indole ring’s aromatic proton chemical shifts in -NMR .

Q. What are the typical applications of this compound in organic synthesis?

The carboxylic acid moiety enables its use as a building block for amide coupling or esterification. The ethoxy group can participate in demethylation reactions, while the methyl group stabilizes the indole core against oxidation. It is a precursor for synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators, leveraging its structural similarity to natural indole alkaloids .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under reflux conditions?

Optimization involves varying catalysts (e.g., acetic acid or sodium acetate) and reaction times. Evidence from analogous syntheses shows that refluxing in acetic acid for 3–5 hours achieves >90% conversion for formyl-indole intermediates . Temperature control (100–110°C) minimizes side reactions like decarboxylation. Purification via recrystallization from hot water or ethanol improves yield .

Q. How to resolve contradictions in reported melting points for indole-carboxylic acid derivatives?

Discrepancies in melting points (e.g., 208–210°C vs. 202–203°C for similar compounds) may arise from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure strict adherence to drying protocols. Recrystallization solvents (e.g., water vs. ethanol) can also influence crystal packing and observed mp .

Q. What strategies mitigate challenges in introducing multiple substituents on the indole core?

Sequential functionalization is recommended. For example, bromination at position 5 followed by ethoxylation avoids steric hindrance. Protecting groups (e.g., tert-butoxycarbonyl) can shield the carboxylic acid during methyl group introduction. Computational modeling (DFT) predicts favorable reaction pathways and substituent compatibility .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies in antimicrobial research?

Replace the ethoxy group with halogens (e.g., Cl, F) to assess electron-withdrawing effects or the methyl group with bulkier alkyl chains to probe steric tolerance. Biological testing against Gram-positive/-negative bacteria (e.g., MIC assays) and docking studies with bacterial enzymes (e.g., DNA gyrase) can identify key pharmacophores .

Methodological Considerations

- Spectral Analysis: Use -NMR to distinguish between ester (170–175 ppm) and carboxylic acid (165–170 ppm) carbonyl signals.

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates and preparative HPLC for final products .

- Stability Testing: Monitor degradation under UV light and varying pH to establish storage conditions (e.g., -20°C in amber vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.